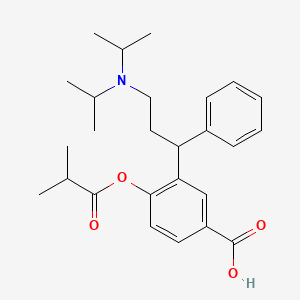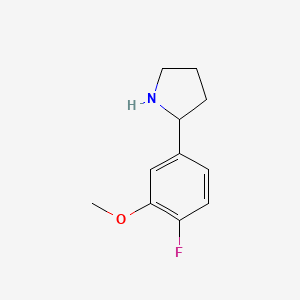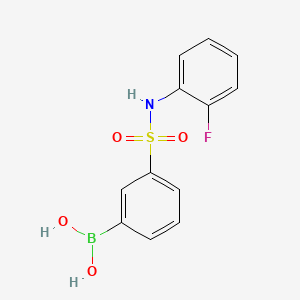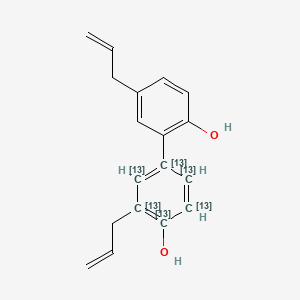
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid is a complex organic compound that belongs to the family of benzoic acids This compound is characterized by its unique structure, which includes a diisopropylamino group, a phenylpropyl group, and an isobutyryloxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the 1-phenylpropyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Diisopropylamino Group: The phenylpropyl intermediate is then reacted with diisopropylamine under appropriate conditions to introduce the diisopropylamino group.
Esterification: The resulting compound undergoes esterification with isobutyric anhydride to form the isobutyryloxy group.
Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may interact with receptors or enzymes, modulating their activity. The phenylpropyl and isobutyryloxy groups contribute to the compound’s overall binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds such as salicylic acid and benzyl benzoate share structural similarities with 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid.
Phenylpropyl Compounds: Compounds like phenylpropanolamine and phenylpropylamine have similar phenylpropyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. The presence of the diisopropylamino group, in particular, may enhance its biological activity and specificity.
特性
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMZCHFAYDLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)


![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)


![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)





